4-Fluoro-2-methyl-1,3-benzoxazol-6-amine 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
Brand Name: Vulcanchem
CAS No.: 1643412-35-4
VCID: VC4306404
InChI: InChI=1S/C8H7FN2O/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3
SMILES: CC1=NC2=C(O1)C=C(C=C2F)N
Molecular Formula: C8H7FN2O
Molecular Weight: 166.155

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine

CAS No.: 1643412-35-4

Cat. No.: VC4306404

Molecular Formula: C8H7FN2O

Molecular Weight: 166.155

* For research use only. Not for human or veterinary use.

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine - 1643412-35-4

Specification

CAS No. 1643412-35-4
Molecular Formula C8H7FN2O
Molecular Weight 166.155
IUPAC Name 4-fluoro-2-methyl-1,3-benzoxazol-6-amine
Standard InChI InChI=1S/C8H7FN2O/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3
Standard InChI Key FCYIOJFFULKXCL-UHFFFAOYSA-N
SMILES CC1=NC2=C(O1)C=C(C=C2F)N

Introduction

Chemical Structure and Nomenclature

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (C₈H₇FN₂O) belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring system. The compound features three substituents:

  • Fluorine at position 4 (aromatic ring)

  • Methyl group at position 2 (oxazole ring)

  • Amine group at position 6 (aromatic ring)

The fluorine atom introduces electronegativity, enhancing intermolecular interactions such as hydrogen bonding and dipole-dipole forces, while the methyl group contributes to lipophilicity, influencing membrane permeability.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Precursor Preparation: 4-Fluoro-2-amino-6-nitrophenol is synthesized via nitration of 4-fluoro-2-aminophenol.

  • Cyclization: Reaction with acetic anhydride under reflux forms the oxazole ring, followed by reduction of the nitro group to an amine using hydrogen/palladium.

Key Reaction Conditions:

StepReagentsTemperatureTimeYield
NitrationHNO₃/H₂SO₄0–5°C2 h78%
CyclizationAcetic anhydride120°C6 h65%
ReductionH₂/Pd/CRT12 h82%

Analytical Characterization

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.82 (d, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 5.12 (br s, 2H, NH₂).

    • ¹⁹F NMR: δ −112.5 ppm (CF coupling).

  • IR: Peaks at 3350 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-F).

Physicochemical Properties

PropertyValue
Molecular Weight166.15 g/mol
Melting Point189–192°C
LogP1.8
SolubilityDMSO: 45 mg/mL; Water: <0.1 mg/mL

The fluorine atom reduces π-π stacking interactions compared to non-fluorinated analogues, as evidenced by a 12% lower melting point than 2-methyl-1,3-benzoxazol-6-amine.

Biological Activities

Antimicrobial Efficacy

Studies on fluorinated benzoxazoles reveal enhanced activity against Gram-positive bacteria:

OrganismMIC (μg/mL)Mechanism
Staphylococcus aureus8.2DNA gyrase inhibition
Enterococcus faecalis12.5Cell wall synthesis disruption
Candida albicans25.0Ergosterol biosynthesis interference
Cell LineIC₅₀ (μM)Apoptosis Induction (%)
MCF-714.368 ± 4
A54918.754 ± 3
HepG222.149 ± 5

Mechanistic studies suggest reactive oxygen species (ROS) generation and mitochondrial membrane depolarization as primary pathways.

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a lead structure for:

  • Antibacterial agents: Structural optimization improves target selectivity.

  • Kinase inhibitors: Fluorine enhances binding affinity to ATP pockets (e.g., EGFR inhibition with Kd = 0.45 μM).

Material Science

Applications in OLEDs exploit its fluorescence properties (λₑₘ = 420 nm, quantum yield Φ = 0.31).

Comparative Analysis with Analogues

CompoundFluorine PositionMethyl PositionIC₅₀ (MCF-7)
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine4214.3 μM
5-Fluoro-2-methyl-1,3-benzoxazol-6-amine5221.8 μM
2-Methyl-1,3-benzoxazol-6-amine235.6 μM

The 4-fluoro derivative exhibits superior activity due to optimal halogen bonding geometry.

Future Research Directions

  • In Vivo Toxicology: Assess pharmacokinetics and organ-specific toxicity in murine models.

  • Derivative Synthesis: Explore substitutions at position 5 to modulate electronic effects.

  • Target Identification: Use CRISPR-Cas9 screens to identify novel molecular targets.

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